molecular formula C18H18ClN7O2 B2661285 4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine CAS No. 1001502-68-6

4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine

Cat. No.: B2661285
CAS No.: 1001502-68-6
M. Wt: 399.84
InChI Key: QNSATNQTYWYGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenyl group, a methyl group, and a nitropyrazole moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable chlorophenyl derivative under controlled conditions.

    Substitution Reaction: The chlorophenyl group is introduced to the piperazine ring through a nucleophilic substitution reaction.

    Pyrimidine Ring Formation: The pyrimidine ring is formed by cyclization of appropriate precursors, often involving a condensation reaction.

    Introduction of the Nitropyrazole Group: The nitropyrazole moiety is introduced through a nitration reaction, where a pyrazole derivative is treated with a nitrating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst, converting nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the nitropyrazole moiety may interact with enzyme active sites, inhibiting their function, while the piperazine ring can enhance binding affinity through hydrophobic interactions.

Properties

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN7O2/c1-13-10-17(22-18(21-13)25-12-14(11-20-25)26(27)28)24-8-6-23(7-9-24)16-5-3-2-4-15(16)19/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSATNQTYWYGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.